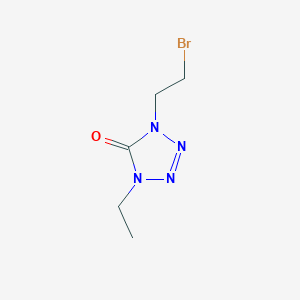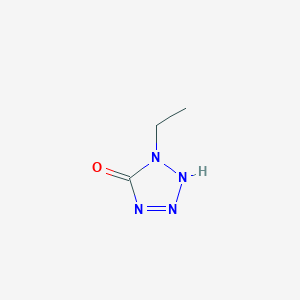![molecular formula C₉H₁₃N₃O₆ B028890 Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate CAS No. 38934-69-9](/img/structure/B28890.png)
Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate
Vue d'ensemble
Description
Synthesis AnalysisThe synthesis of related triazole derivatives often involves multi-step processes that include hydroxymethylation, oxidation, esterification, and cycloaddition reactions. For instance, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, which shares a part of the chemical structure, was achieved through hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, yielding a final product with 32% overall yield and 98% purity (Xue Feng, 2005). These methodologies could be adapted or serve as a foundation for the synthesis of "Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate."
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectral analysis. These techniques help in determining the configuration, conformation, and relative positioning of atoms within the molecule. For example, the structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were investigated using HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Anetta Dzygiel et al., 2004). This comprehensive analysis aids in understanding the molecular architecture and facilitates further chemical modifications.
Chemical Reactions and Properties
The chemical behavior of triazole derivatives under various conditions reveals their reactivity and potential for further transformation. The synthesis and study of different triazole derivatives, such as the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole and its antibacterial activity, offer insights into the functional versatility of these compounds (M. Brahmayya et al., 2018). Understanding these chemical reactions is crucial for tailoring the compound for specific applications or studies.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical handling of the compound. Research on related compounds, such as the analysis of crystal and molecular structures of triazole derivatives, provides valuable information on the physical characteristics that influence the compound's stability and reactivity (N. Boechat et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, define the compound's potential interactions and transformations. Studies such as the synthesis, characterization, and antibacterial activity of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate contribute to understanding the chemical behavior and potential applications of triazole derivatives (Salaheddine Boukhssas et al., 2017).
Applications De Recherche Scientifique
Therapeutic Potential and Biological Activities
1,2,4-triazole derivatives have been extensively studied for their wide range of biological activities. Research indicates that these compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility in chemical modifications of the 1,2,4-triazole core allows for the exploration of novel therapeutics targeting various diseases, including neglected diseases affecting vulnerable populations. Such derivatives are being evaluated for their potential against bacteria that exhibit increasing resistance, highlighting the urgency in discovering new effective prototypes for emerging health challenges (Ferreira et al., 2013).
Advancements in Chemical Synthesis
The development of novel 1,2,4-triazole derivatives involves exploring more efficient, green chemistry-oriented synthetic methods. Advances in the synthesis of 1,2,4-triazole derivatives not only address the need for environmentally friendly processes but also open avenues for creating compounds with enhanced biological activities. Techniques such as copper-catalyzed azide-alkyne cycloaddition have been pivotal in this area, providing a pathway for rapid and selective synthesis of these heterocyclic compounds (Kaushik et al., 2019).
Applications in Precision Medicine
Emerging research suggests the role of triazole derivatives in the field of precision medicine, particularly through their incorporation in biomarker development for cancer detection and prognosis. The unique properties of these compounds, such as their stability and reactivity, make them suitable for developing advanced diagnostic tools and therapeutic strategies, aiming at early detection and personalized treatment approaches (Xu et al., 2021).
Environmental and Material Science Applications
The structural versatility of 1,2,4-triazole derivatives extends their application beyond biomedicine into environmental and material sciences. These compounds have been identified as efficient corrosion inhibitors for various metals and alloys, demonstrating the potential for significant industrial applications. The ability of 1,2,4-triazole derivatives to protect metal surfaces from corrosion in aggressive media presents an opportunity for their use in developing new materials with enhanced durability and performance (Hrimla et al., 2021).
Propriétés
IUPAC Name |
methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c1-17-9(16)7-10-3-12(11-7)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYLFZDYHCYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959771 | |
| Record name | Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate | |
CAS RN |
38934-69-9 | |
| Record name | NSC360639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-pentofuranosyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















